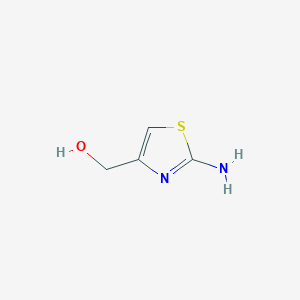

(2-Aminothiazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2-amino-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXARVNPSVMCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587951 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51307-43-8 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Aminothiazol-4-yl)methanol synthesis mechanism

An In-depth Technical Guide to the Synthesis of (2-Aminothiazol-4-yl)methanol

This technical guide provides a comprehensive overview of the synthesis mechanism for this compound, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the well-established Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by a targeted reduction of the ester functional group. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic diagrams.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence starting from ethyl bromopyruvate and thiourea. The initial step involves the formation of ethyl 2-aminothiazole-4-carboxylate via the Hantzsch thiazole synthesis. The subsequent step is the reduction of the ester group to the corresponding primary alcohol.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The initial step involves the cyclocondensation reaction between ethyl bromopyruvate and thiourea in ethanol to yield ethyl 2-aminothiazole-4-carboxylate. This reaction is a classic example of the Hantzsch thiazole synthesis.

Experimental Protocol

A mixture of ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol is refluxed for 24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).[1] Upon completion, the reaction mixture is cooled to room temperature, concentrated under reduced pressure, and then poured into ice-cold water. The solution is basified to a pH of 10 with a 2 M sodium hydroxide solution, which results in the precipitation of the product. The off-white precipitate is then collected by filtration and recrystallized from ethanol to afford pure ethyl 2-aminothiazole-4-carboxylate.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 70% | [1] |

| Melting Point | 175-177 °C | [1] |

| Reaction Time | 24 hours | [1] |

| Solvent | Ethanol | [1] |

| Temperature | Reflux | [1] |

Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.

Step 2: Reduction of Ethyl 2-aminothiazole-4-carboxylate to this compound

The second step is the reduction of the ester group of ethyl 2-aminothiazole-4-carboxylate to a primary alcohol. This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). While sodium borohydride (NaBH₄) is a milder reducing agent, it is generally not effective for the reduction of esters under standard conditions.[2][3] However, its reactivity can be enhanced with additives or under specific conditions.[4][5] For a more reliable and complete reduction of the ester, LiAlH₄ is the preferred reagent.[6][7]

Experimental Protocol

To a solution of ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF), lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [6][7] |

| Solvent | Tetrahydrofuran (THF) | [6] |

| Temperature | 0 °C to room temperature | General procedure |

| Reaction Time | Varies (typically a few hours) | General procedure |

| Yield | High (expected) | General procedure |

Reaction Mechanism

The reduction of the ester with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions. The first hydride addition leads to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is subsequently reduced by a second hydride addition to form the primary alcohol.[8][9]

Conclusion

The synthesis of this compound can be reliably performed in two steps from readily available starting materials. The Hantzsch thiazole synthesis provides the core heterocyclic structure, and a subsequent reduction of the ester functionality yields the desired primary alcohol. The protocols and mechanisms detailed in this guide offer a solid foundation for the laboratory-scale production of this important synthetic intermediate.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. adichemistry.com [adichemistry.com]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to the Physicochemical Properties of (2-Aminothiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physicochemical properties of (2-Aminothiazol-4-yl)methanol (CAS No: 51307-43-8), a heterocyclic compound of interest in medicinal chemistry and synthetic research. The information is compiled for professionals in drug discovery and development, offering a centralized resource for its characterization and handling.

Core Physicochemical Properties

This compound is a derivative of 2-aminothiazole, a scaffold present in numerous biologically active compounds and approved pharmaceuticals. Understanding its fundamental properties is crucial for its application in synthesis, formulation, and biological screening.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. Data for certain parameters were not available in the reviewed literature; for context, values for closely related analogs are provided where informative.

| Property | Value | Source / Notes |

| IUPAC Name | This compound | - |

| CAS Number | 51307-43-8 | [1] |

| Molecular Formula | C₄H₆N₂OS | [1] |

| Molecular Weight | 130.17 g/mol | [1] |

| Appearance | Solid (form not specified) | Based on related compounds[2][3] |

| Melting Point | Data not available | For reference, 2-aminothiazole: 91-93 °C[4][5] |

| Boiling Point | Data not available | For reference, 2-amino-4-methylthiazole: 231-232 °C |

| Solubility | Data not available | The shake-flask method is a standard protocol for determination[6][7][8]. Related aminothiazoles are soluble in methanol[2]. |

| pKa | Data not available | For reference, predicted pKa for 2-amino-4-methylthiazole: 5.36±0.10[2] |

| LogP | Data not available | For reference, LogP for 2-aminothiazole-4-acetic acid: -2.13[9] |

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying physicochemical data. The following sections describe standard experimental protocols relevant to the characterization of this compound.

2.1. Solubility Determination (Isothermal Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[8]

-

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured.[6][8]

-

Methodology:

-

Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 298.15 K and 310.15 K to simulate room and physiological temperatures). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.[8]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[7] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[7]

-

2.2. Spectroscopic Characterization

Spectroscopic analysis is fundamental for structural confirmation and purity assessment.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. This provides a "fingerprint" of the functional groups present.

-

Methodology: The spectrum can be recorded using a KBr disc method or an Attenuated Total Reflectance (ATR) accessory.[10][11] For the KBr method, a small amount of the sample is ground with potassium bromide and pressed into a transparent pellet. For ATR, the solid sample is placed directly onto the crystal. The spectrum is typically recorded over a range of 4000–400 cm⁻¹.[12] Expected characteristic peaks for this compound would include N-H stretching (amine), O-H stretching (alcohol), C-H stretching, C=N stretching (thiazole ring), and C-S stretching.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms (primarily ¹H and ¹³C). Chemical shifts, signal splitting, and integration are used to elucidate the molecular structure.

-

Methodology: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10] The solution is placed in an NMR tube, and spectra are acquired on an NMR spectrometer (e.g., 300 or 400 MHz).[10][13] Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (0 ppm).[13]

-

Mandatory Visualization

The following diagrams illustrate key experimental and logical workflows relevant to the characterization of this compound.

References

- 1. 2-aminothiazole-4-yl | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-4-methylthiazole CAS#: 1603-91-4 [m.chemicalbook.com]

- 3. 2-aminothiazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Aminothiazole 97 96-50-4 [sigmaaldrich.com]

- 5. 2-Aminothiazole | CAS#:96-50-4 | Chemsrc [chemsrc.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-Aminothiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminothiazol-4-yl)methanol, identified by the CAS number 51307-43-8, is a heterocyclic organic compound featuring a 2-aminothiazole core functionalized with a hydroxymethyl group at the 4-position. This molecule belongs to the broader class of 2-aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals. The 2-aminothiazole moiety is recognized as a privileged structure, known for its ability to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a review of the biological activities and signaling pathways associated with the 2-aminothiazole scaffold, with a focus on its relevance in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51307-43-8 | [CymitQuimica] |

| Molecular Formula | C4H6N2OS | [CymitQuimica] |

| Molecular Weight | 130.17 g/mol | [CymitQuimica] |

| Appearance | Solid | [CymitQuimica] |

| Purity | Typically ≥95% | [AK Scientific] |

| Synonyms | 2-Amino-4-(hydroxymethyl)thiazole, (2-amino-1,3-thiazol-4-yl)methanol | [CymitQuimica] |

Synthesis of this compound

The primary synthetic route to this compound and other 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This method involves the condensation reaction between an α-haloketone and a thiourea derivative.

General Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a versatile method for the formation of the thiazole ring. The general mechanism involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is commonly used as the thioamide component.

References

Structure Elucidation of (2-Aminothiazol-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2-Aminothiazol-4-yl)methanol. Due to the limited availability of published experimental data for this specific molecule, this guide combines established analytical techniques with predictive data based on closely related analogs. This approach offers a robust framework for the characterization of this compound and similar derivatives.

Predicted Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic methods. Below are the predicted key spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | Singlet | 1H | H-5 (thiazole ring) |

| ~4.5 - 4.8 | Singlet | 2H | -CH₂OH |

| ~5.0 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~3.5 - 4.0 | Broad Singlet | 1H | -OH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C-2 (C-NH₂) |

| ~150 | C-4 (C-CH₂OH) |

| ~105 | C-5 (CH) |

| ~60 | -CH₂OH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1630 | Strong | C=N stretching (thiazole ring) |

| ~1550 | Strong | N-H bending |

| ~1050 | Strong | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 130 | [M]⁺ (Molecular Ion) |

| 113 | [M-OH]⁺ |

| 99 | [M-CH₂OH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for 2-aminothiazole derivatives.

Synthesis of this compound

A common route to synthesize 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 1,3-dihydroxyacetone in a suitable solvent such as ethanol.

-

Halogenation (in-situ or pre-synthesized α-haloketone): To the solution, add 1.1 equivalents of a halogenating agent (e.g., N-bromosuccinimide) and stir at room temperature until the starting material is consumed (monitored by TLC).

-

Thiazole Ring Formation: Add 1.2 equivalents of thiourea to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer to obtain the high-resolution mass spectrum.

Visualization of Methodologies and Pathways

Structure Elucidation Workflow

The logical flow for determining the structure of this compound is outlined below.

Spectroscopic Analysis of (2-Aminothiazol-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound (2-Aminothiazol-4-yl)methanol. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted spectral data based on the analysis of structurally related compounds. It also outlines a general experimental protocol for acquiring such data. This information is crucial for the structural elucidation and quality control of this important chemical intermediate in medicinal chemistry and drug development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of 2-aminothiazole and consider the substituent effects of the hydroxymethyl group at the C4 position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H5 (thiazole ring) | ~6.7 | Singlet |

| -CH₂OH (methylene) | ~4.5 | Singlet |

| -NH₂ (amino) | ~7.0 | Broad Singlet |

| -OH (hydroxyl) | Variable | Broad Singlet |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (thiazole ring) | ~168 |

| C4 (thiazole ring) | ~150 |

| C5 (thiazole ring) | ~108 |

| -CH₂OH (methylene) | ~58 |

Solvent: DMSO-d₆

Experimental Protocol for NMR Spectroscopy

Obtaining high-resolution NMR spectra is fundamental for the structural verification of this compound. Below is a generalized experimental protocol for acquiring ¹H and ¹³C NMR data.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

2. NMR Instrument Parameters:

-

Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[2]

-

For ¹H NMR:

-

Set the spectral width to approximately 16 ppm.

-

The number of scans can range from 16 to 64, depending on the sample concentration.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

For ¹³C NMR:

-

Set the spectral width to approximately 220 ppm.

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the general workflow for the structural analysis of a synthesized compound like this compound using NMR spectroscopy.

This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of thiazole-based compounds. While the provided NMR data is predictive, it offers a reliable starting point for spectral assignment and structural confirmation. For definitive analysis, it is always recommended to acquire experimental data on a purified sample.

References

Navigating the Fragmentation Landscape of (2-Aminothiazol-4-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation of (2-Aminothiazol-4-yl)methanol. Due to the absence of a publicly available, experimentally determined mass spectrum for this specific compound in the reviewed literature, this document focuses on a theoretical elucidation of its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The predictions are grounded in the well-established fragmentation patterns of the 2-aminothiazole core and associated functional groups. Furthermore, this guide outlines comprehensive, best-practice experimental protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer is anticipated to be driven by the lability of the C-S and C-N bonds within the thiazole ring, as well as the characteristic fragmentation of the hydroxymethyl substituent.

Electron Ionization (EI) Fragmentation:

Under hard ionization conditions like EI, extensive fragmentation is expected. The molecular ion (M•+) will likely be observed, followed by a series of fragment ions resulting from bond cleavages and rearrangements. Key predicted fragmentation pathways include:

-

Alpha-cleavage: Loss of a hydrogen radical from the molecular ion to form a stable oxonium ion.

-

Loss of Water: Dehydration of the molecular ion, a common fragmentation pathway for alcohols.

-

Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the thiazole ring and the methanol group.

-

Ring Cleavage: Fragmentation of the thiazole ring itself, leading to characteristic ions. Common cleavages in 2-aminothiazole derivatives involve the S1-C2, CS-CN, and CS-CC bonds.

Electrospray Ionization (ESI) Fragmentation:

ESI, a soft ionization technique, is expected to primarily produce the protonated molecule [M+H]+. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would then be required to induce fragmentation. The fragmentation of the [M+H]+ ion is predicted to follow similar pathways to EI, with the loss of neutral molecules being prominent.

The following diagram illustrates the predicted major fragmentation pathways of this compound.

Caption: Predicted major fragmentation pathways of this compound.

Quantitative Data Summary

The table below summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound.

| Ion | Predicted m/z | Proposed Structure/Formula | Ionization Mode |

| [M]•+ | 130 | C₄H₆N₂OS | EI |

| [M+H]+ | 131 | C₄H₇N₂OS⁺ | ESI |

| [M-H]• | 129 | C₄H₅N₂OS | EI |

| [M-H₂O]•+ | 112 | C₄H₄N₂S | EI |

| [M-CH₂OH]• | 99 | C₃H₃N₂S | EI |

| [C₃H₃N₂S]+ | 99 | 2-Aminothiazole cation | EI/ESI-MS/MS |

| [C₂H₂NS]+ | 72 | Thiazole fragment | EI/ESI-MS/MS |

| [CH₂N₂S]•+ | 74 | Aminothioformamide radical cation | EI/ESI-MS/MS |

Experimental Protocols

Detailed methodologies for the analysis of this compound by GC-MS and LC-MS are provided below. These protocols are based on standard practices for small molecule analysis and may require optimization for specific instrumentation and research questions.

1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for the analysis of thermally stable and volatile compounds. Derivatization may be necessary to improve the volatility of this compound.

-

Sample Preparation (with Derivatization):

-

Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., pyridine).

-

Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

Cool the sample to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate) to a final concentration of approximately 10 µg/mL.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

Mass Spectrometer (EI):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the derivatized this compound based on its retention time.

-

Extract the mass spectrum of the peak.

-

Identify the molecular ion and characteristic fragment ions.

-

Compare the obtained spectrum with spectral libraries (if available) or interpret the fragmentation pattern to confirm the structure.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is ideal for the analysis of polar and thermally labile compounds and does not typically require derivatization.

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable solvent mixture (e.g., 50:50 methanol:water) to create a 1 mg/mL stock solution.

-

Perform serial dilutions to obtain a working solution of approximately 1 µg/mL in the mobile phase.

-

-

LC-MS Instrumentation and Parameters:

-

Liquid Chromatograph:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (ESI):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 350°C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

Fragmentor Voltage: 100 V (for MS1).

-

Collision Energy: 10-30 eV (for MS/MS fragmentation of the precursor ion at m/z 131).

-

Mass Range: m/z 50-500.

-

-

-

Data Analysis:

-

Identify the chromatographic peak for this compound.

-

Confirm the presence of the protonated molecule [M+H]+ at m/z 131 in the MS1 spectrum.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions.

-

Use the accurate mass measurements to determine the elemental composition of the parent and fragment ions.

-

Experimental Workflow Visualization

The following diagram provides a logical workflow for the mass spectrometric analysis of this compound.

The Versatile Scaffold: A Technical Guide to the Biological Activity of Novel 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety stands as a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique structural features allow for versatile modifications, leading to the development of potent and selective agents targeting a wide range of diseases. This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of next-generation therapeutics based on this remarkable heterocyclic core.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of human cancer cell lines.[1][2][3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][5]

Cytotoxicity of 2-Aminothiazole Derivatives

The in vitro cytotoxic activity of various novel 2-aminothiazole derivatives has been extensively evaluated. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined across numerous cancer cell lines. A summary of representative data is presented below.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 µM | [6] |

| Compound 20 (a 4,5-butylidene derivative) | H1299 (Lung) | 4.89 µM | [3] |

| Compound 20 (a 4,5-butylidene derivative) | SHG-44 (Glioma) | 4.03 µM | [3] |

| TH-39 | K562 (Leukemia) | 0.78 µM | [2] |

| Compound 79a | MCF-7 (Breast) | 2.32 µg/mL (GI50) | [2] |

| Compound 79b | A549 (Lung) | 1.61 µg/mL (GI50) | [2] |

| Compound 55 (N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine) | M. tuberculosis H37Rv | 0.024 µM (MIC) | [7] |

| Compound 23 (a VEGFR-2 inhibitor) | VEGFR-2 | 97 nM | [5] |

| Compound 54 (a PI3Kα inhibitor) | PI3Kα | 1.03 nM | [5] |

| Compound 3e (an AChE inhibitor) | Acetylcholinesterase | 0.5 µM | [8] |

| Compound 9e (a BChE inhibitor) | Butyrylcholinesterase | 0.9 µM | [8] |

| Compound 18e (a nitrofuran conjugate) | M. tuberculosis H37Ra | 0.27 µg/mL (MIC) | [9] |

| Compound 18e (a nitrofuran conjugate) | S. aureus | 1.36 µg/mL (MIC) | [9] |

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to modulate critical cellular processes.

Induction of Apoptosis: Many 2-aminothiazole compounds trigger programmed cell death in cancer cells.[2] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[2]

Cell Cycle Arrest: These derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, most commonly the G0/G1 or G2/M phases.[2][5] This prevents the cancer cells from progressing through the division cycle.

Below is a diagram illustrating the general mechanism of action for anticancer 2-aminothiazole derivatives.

Caption: General mechanism of anticancer action for 2-aminothiazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Efficacy

Novel 2-aminothiazole derivatives have emerged as a promising class of antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[9][10][11] Their development is particularly crucial in the face of rising antimicrobial resistance.

Antibacterial and Antifungal Efficacy

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound/Derivative | Microorganism | Activity/MIC Value | Reference |

| Various Derivatives | Bacillus subtilis | Active at 50 & 100 µg/ml | [10] |

| Various Derivatives | E. coli | Active at 50 & 100 µg/ml | [10] |

| Various Derivatives | Candida albicans | Active at 50 & 100 µg/ml | [10] |

| Various Derivatives | Aspergillus niger | Active at 50 & 100 µg/ml | [10] |

| Compound 55 (N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine) | M. tuberculosis H37Rv | 0.024 µM | [7] |

| Compound 18e (a nitrofuran conjugate) | M. tuberculosis H37Ra | 0.27 µg/mL | [9] |

| Compound 18e (a nitrofuran conjugate) | S. aureus | 1.36 µg/mL | [9] |

| Oxazole-containing compounds | M. tuberculosis | Best MIC = 3.13 µg/mL | [12] |

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives have been investigated for a variety of other biological activities.

-

Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects by inhibiting enzymes such as COX-1 and COX-2.[13]

-

Enzyme Inhibition: This scaffold has been utilized to design inhibitors for various enzymes, including phosphodiesterase type 5 (PDE5), inducible nitric oxide synthase (iNOS), and various kinases.[13][14][15]

-

Neuroprotective Effects: Some derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting cholinesterases.[8]

Experimental Protocols

The evaluation of the biological activity of novel 2-aminothiazole derivatives relies on a set of standardized and robust experimental protocols.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

The general workflow for evaluating the anticancer activity of these compounds is depicted below.

Caption: General experimental workflow for in vitro anticancer evaluation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Compound Preparation: Serial twofold dilutions of the 2-aminothiazole derivatives are prepared in a liquid growth medium in 96-well microtiter plates.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the immense potential of this heterocyclic system in addressing significant unmet medical needs in oncology and infectious diseases. The structure-activity relationship studies, coupled with detailed mechanistic investigations, will undoubtedly pave the way for the development of next-generation 2-aminothiazole-based drugs with improved efficacy and safety profiles. The provided experimental frameworks offer a solid foundation for the systematic evaluation of new chemical entities emerging from this promising field of research.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of novel 2-aminothiazole conjugated nitrofuran as antitubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

The Aminothiazole Ring: A Technical Guide to its Reactivity and Chemical Reactions for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including approved drugs and clinical candidates. Its unique electronic properties and versatile reactivity make it an attractive starting point for the synthesis of diverse molecular architectures. This technical guide provides an in-depth overview of the reactivity and key chemical reactions of the aminothiazole ring, tailored for professionals in drug discovery and development.

Synthesis of the 2-Aminothiazole Core: The Hantzsch Synthesis

The most fundamental and widely employed method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea or its derivatives. The versatility of this method allows for the introduction of a wide range of substituents at the 4- and 5-positions of the thiazole ring.

Classical Hantzsch Synthesis

The classical approach typically involves reacting an α-haloketone with thiourea in a suitable solvent, such as ethanol, often with heating.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

-

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

-

Procedure:

-

In a 20 mL scintillation vial or a suitable round-bottom flask, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

-

After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and stir. A precipitate will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash the filter cake with cold deionized water.

-

Allow the product to air dry completely. Recrystallization from ethanol can be performed for further purification.

-

-

Characterization (Expected):

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (DMSO-d₆): δ 7.8-7.2 (m, 5H, Ar-H), 7.1 (s, 1H, thiazole H-5), 6.9 (s, 2H, NH₂).

-

Yield: Typically high, often exceeding 80%.

-

Modern Variations of the Hantzsch Synthesis

To improve reaction times, yields, and environmental friendliness, several modern variations of the Hantzsch synthesis have been developed.

-

Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times from hours to minutes.

-

Ultrasound-Assisted Synthesis: Sonication provides the energy for the reaction, often allowing it to proceed at room temperature and sometimes under solvent-free conditions.

Reactivity of the Aminothiazole Ring

The reactivity of the 2-aminothiazole ring is characterized by the interplay of the electron-donating amino group and the heterocyclic ring system. This results in a molecule with multiple reactive sites amenable to various chemical transformations.

Reactions at the Exocyclic Amino Group

The exocyclic amino group at the 2-position is a primary site for derivatization, allowing for the introduction of a wide array of functional groups.

The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce diverse side chains and explore structure-activity relationships (SAR).

Experimental Protocol: Acylation of 2-Aminothiazole with Acetyl Chloride

-

Materials:

-

2-Aminothiazole

-

Acetyl chloride

-

Dry Acetone

-

Acidified cold water

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiazole (2.6 g, 26 mmol) in dry acetone (60 ml).

-

Slowly add acetyl chloride (1.8 mL, 26 mmol) to the solution.

-

Reflux the reaction mixture for two hours.

-

After cooling, pour the mixture into acidified cold water.

-

Collect the resulting yellow solid by filtration, wash with cold acetone, and dry.[1]

-

Reaction with sulfonyl chlorides yields sulfonamides, another important class of derivatives for modulating biological activity.

The amino group condenses with aldehydes and ketones to form Schiff bases (imines). This reaction is often catalyzed by a small amount of acid.

Experimental Protocol: Synthesis of a Schiff Base from 2-Aminothiazole and Benzaldehyde

-

Materials:

-

2-Aminothiazole

-

Benzaldehyde

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

-

Procedure:

-

Dissolve 2-aminothiazole (0.01 mol) and benzaldehyde (0.01 mol) in ethanol.

-

Add a few drops of concentrated HCl.

-

Stir the reaction mixture at room temperature for 1 hour.

-

The product precipitates and can be collected by filtration.[2]

-

Electrophilic Substitution on the Thiazole Ring

The 2-aminothiazole ring can undergo electrophilic substitution, primarily at the C5 position, which is activated by the electron-donating amino group. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. The regioselectivity is influenced by the reaction conditions and the nature of the substituent at the 4-position.

Nucleophilic Substitution Reactions

While less common than electrophilic substitution on the electron-rich ring, nucleophilic aromatic substitution can occur on aminothiazole derivatives, particularly when the ring is substituted with strong electron-withdrawing groups.

Cycloaddition Reactions

Substituted 2-aminothiazoles can participate in cycloaddition reactions. For instance, 4-alkenyl-2-aminothiazoles can act as dienes in [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles, leading to the formation of fused ring systems.[3] These reactions often proceed with high regio- and stereoselectivity.

Quantitative Data on Aminothiazole Reactions and Biological Activity

The following tables summarize key quantitative data for various 2-aminothiazole derivatives, including reaction yields and biological activities.

Table 1: Reaction Yields for Selected Syntheses of 2-Aminothiazole Derivatives

| Reaction Type | Starting Materials | Product | Conditions | Yield (%) | Reference |

| Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | 2-Amino-4-phenylthiazole | Reflux in Ethanol | >80 | [4] |

| Microwave-Assisted Hantzsch Synthesis | o-Chloroacetophenone, Thiourea, Iodine | 4-(o-chlorophenyl)-2-aminothiazole | Microwave, 170W, 5-15 min | ~85 | [5] |

| Schiff Base Formation | 2-Aminothiazole, Benzaldehyde | N-Benzylidene-thiazol-2-amine | Ethanol, rt, 1h | 95.6 | [2] |

| Acylation | 2-Aminothiazole, Acetyl Chloride | N-(thiazol-2-yl)acetamide | Reflux in Acetone | High | [1] |

Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [5] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [5] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [5] |

| TH-39 | K562 (Leukemia) | 0.78 µM | [5] |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [5] |

| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [5] |

| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI₅₀) | [5] |

| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI₅₀) | [5] |

| SP16 | HeLa (Cervical Cancer) | 2.517 µg/mL | [6] |

Table 3: Inhibitory Activity (IC₅₀) of 2-Aminothiazole Derivatives against Kinases

| Compound | Target Kinase | IC₅₀ Value | Reference |

| Dasatinib (BMS-354825) | Pan-Src | nanomolar to subnanomolar | [7] |

| Aminothiazole 1 | Lck | 6.6 µM (murine), 5 µM (human) | [7] |

| Compound 3f | EGFR | 89 ± 7 nM | [8] |

| Compound V | EGFR | 74 ± 7 nM | [8] |

| Compound V | BRAFV600E | 107 ± 10 nM | [8] |

| Masitinib | Mpro (SARS-CoV-2) | 3 µM | [9] |

| N-acyl aminothiazole derivative (V) | Mpro (SARS-CoV-2) | 15 µM | [9] |

Visualization of Pathways and Workflows

Signaling Pathways

2-Aminothiazole derivatives are known to inhibit key signaling pathways implicated in cancer. Below are simplified representations of the EGFR and Glutaminase pathways, highlighting points of inhibition.

Caption: Simplified EGFR signaling pathway and inhibition by aminothiazole derivatives.

References

- 1. ijpbs.com [ijpbs.com]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ijper.org [ijper.org]

- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Solubility of (2-Aminothiazol-4-yl)methanol in different solvents

An In-depth Technical Guide to the Solubility of (2-Aminothiazol-4-yl)methanol and Related Thiazole Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of this compound in various solvents, a critical parameter for its application in research and drug development. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview based on established methodologies for structurally similar and relevant thiazole derivatives. Detailed experimental protocols for solubility determination, including the isothermal saturation method and the static equilibrium method, are presented. Furthermore, this guide includes a generalized experimental workflow and discusses the influence of different solvents on the solubility of analogous compounds, offering valuable insights for researchers working with this class of molecules.

Introduction

This compound is a heterocyclic compound belonging to the aminothiazole class, which is a prominent scaffold in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that influences its bioavailability, formulation development, and route of administration. Understanding its solubility profile in a range of solvents is therefore essential for its effective utilization in pharmaceutical research and development.

This guide provides a detailed exploration of the methodologies used to determine the solubility of thiazole derivatives, leveraging data and protocols from studies on closely related compounds to infer the expected behavior of this compound.

Solubility Data of Structurally Related Thiazole Derivatives

Table 1: Mole Fraction Solubility (x) of 2-Amino-5-methylthiazole in Various Solvents at Different Temperatures (K) [1]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | 2-Butanone | Acetonitrile | Ethyl Acetate | Toluene | 1,4-Dioxane | Cyclohexane |

| 278.15 | 0.0883 | 0.0385 | 0.0294 | 0.0241 | 0.0463 | 0.0294 | 0.0202 | 0.0512 | 0.0075 | 0.0345 | 0.0021 |

| 283.15 | 0.1032 | 0.0453 | 0.0346 | 0.0284 | 0.0549 | 0.0346 | 0.0238 | 0.0605 | 0.0091 | 0.0408 | 0.0026 |

| 288.15 | 0.1198 | 0.0531 | 0.0407 | 0.0334 | 0.0649 | 0.0407 | 0.0279 | 0.0712 | 0.0110 | 0.0481 | 0.0032 |

| 293.15 | 0.1383 | 0.0619 | 0.0477 | 0.0393 | 0.0765 | 0.0477 | 0.0328 | 0.0837 | 0.0132 | 0.0566 | 0.0040 |

| 298.15 | 0.1590 | 0.0721 | 0.0558 | 0.0461 | 0.0899 | 0.0558 | 0.0384 | 0.0982 | 0.0158 | 0.0664 | 0.0049 |

| 303.15 | 0.1822 | 0.0836 | 0.0652 | 0.0540 | 0.1055 | 0.0652 | 0.0449 | 0.1149 | 0.0188 | 0.0777 | 0.0060 |

| 308.15 | 0.2081 | 0.0967 | 0.0759 | 0.0631 | 0.1236 | 0.0759 | 0.0524 | 0.1343 | 0.0224 | 0.0907 | 0.0073 |

| 313.15 | 0.2373 | 0.1116 | 0.0882 | 0.0736 | 0.1447 | 0.0882 | 0.0611 | 0.1568 | 0.0267 | 0.1057 | 0.0089 |

Note: The solubility of 2-amino-5-methylthiazole was observed to increase with rising temperature in all tested solvents. The highest solubility was found in methanol, while the lowest was in cyclohexane[1].

Table 2: Qualitative and Limited Quantitative Solubility of Other Thiazole Derivatives

| Compound | Solvent | Solubility | Reference |

| 2-Amino-4-methylthiazole | Water (pH 7.4) | 10.8 µg/mL | [2] |

| 2-Aminothiazole-4-acetic acid | DMSO | Slightly Soluble | [3] |

| 2-Aminothiazole-4-acetic acid | Water | 6.5 g/L (at 20 °C) | [3] |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following protocols are based on established methods used for thiazole derivatives and other poorly soluble compounds.

Isothermal Saturation Method (Shake-Flask Method)

The isothermal saturation method, commonly known as the shake-flask method, is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.[1][4]

Principle: An excess amount of the solid solute is equilibrated with a specific volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical method.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound to several vials, each containing a precise volume of the chosen solvent (e.g., water, methanol, ethanol, DMSO, acetone, acetonitrile). The presence of excess solid is essential to ensure that equilibrium is reached and a saturated solution is formed.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or water bath. Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be validated by sampling at different time points until the measured concentration of the solute remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to permit the undissolved solid to settle. Separation of the saturated supernatant from the excess solid can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Filter the suspension using a syringe filter (e.g., 0.45 µm PTFE or PVDF) that is compatible with the solvent and does not adsorb the solute.

-

-

Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Accurately dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Concentration Determination: Analyze the concentration of the diluted sample using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method with a UV detector set at the compound's maximum absorbance wavelength (λmax). Prepare a calibration curve using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore and the solvent is transparent in the UV-Vis range, this method can be employed. Determine the λmax and create a calibration curve of absorbance versus concentration.

-

Gravimetric Analysis: This involves evaporating a known volume of the saturated solution to dryness and weighing the solid residue. This method is less common for this type of compound but can be used.

-

-

Calculation: From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This represents the solubility of the compound in the chosen solvent at that specific temperature.

Static Equilibrium Method

This method is similar to the isothermal saturation method and is often used for determining solubility at various temperatures to understand the thermodynamic properties of dissolution.[5]

Principle: An excess of the solute is mixed with the solvent in a sealed container and stirred at a constant temperature until equilibrium is achieved. The concentration of the solute in the liquid phase is then measured.

Detailed Protocol:

-

Apparatus: A jacketed glass vessel connected to a constant temperature water bath is typically used to maintain a precise temperature.

-

Procedure: An excess amount of this compound is added to a known mass of the solvent in the glass vessel. The mixture is continuously stirred using a magnetic stirrer at a constant temperature for a specified period to reach equilibrium.

-

Sampling and Analysis: After reaching equilibrium, stirring is stopped, and the solution is allowed to stand for several hours to allow the undissolved solid to precipitate. A sample of the supernatant is then carefully withdrawn, filtered, and analyzed for its concentration using an appropriate analytical method as described in section 3.1.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the isothermal saturation (shake-flask) method.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2-Aminothiazole Structures: A Technical Guide

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug development, appearing in numerous approved drugs, including sulfathiazole, meloxicam, and pramipexole.[1][2][3] Its biological activity is intrinsically linked to its chemical properties, among which tautomerism is of paramount importance. 2-Aminothiazole and its derivatives primarily exhibit amino-imino tautomerism, a prototropic equilibrium involving the migration of a proton between the exocyclic nitrogen atom and the ring nitrogen atom.[4] Understanding the position of this equilibrium and the factors that influence it is critical for drug design, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic profiles.[2][5] This guide provides an in-depth technical overview of the tautomerism in 2-aminothiazole structures, focusing on quantitative analysis, experimental determination, and the implications for researchers in drug development.

The two primary tautomeric forms of 2-aminothiazole are the amino form (1,3-thiazol-2-amine) and the imino form (2-imino-2,3-dihydrothiazole). The amino tautomer is generally considered aromatic and is often the more stable and predominant form in solution.[6][7] However, the equilibrium can be shifted toward the imino form by various factors, including substitution patterns and the surrounding environment (solvent, solid-state packing).[4][6]

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the imino form to the amino form (KT = [imino]/[amino]). Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these tautomers.

Computational studies on 2-amino-4-methylthiazole show that the amino tautomer (AMT1) is the most stable form, primarily due to its aromaticity.[8] The relative Gibbs free energies (ΔG) calculated at 298.15 K provide a quantitative measure of this stability.

Table 1: Calculated Relative Energies and Abundance of 2-Amino-4-Methylthiazole Tautomers

| Tautomer | Relative Energy (ΔE) (kJ mol⁻¹) | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Abundance at 298 K (%) |

|---|---|---|---|

| AMT1 (amino) | 0.0 | 0.0 | >99.9 |

| AMT2 (imino) | 48.2 | 48.0 | <0.1 |

| AMT3 (imino) | 60.1 | 58.6 | <0.1 |

| AMT4 (imino) | 91.1 | 90.7 | <0.1 |

| AMT5 (imino) | 77.3 | 74.3 | <0.1 |

Data sourced from DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory.[8]

Experimentally, pKa values can be used to determine the tautomeric constant in solution.[6] By measuring the pKBH+ values of 2-aminothiazoles and comparing them with those of fixed model imines, the tautomeric ratio can be inferred. These studies consistently show that for most 2-aminothiazole derivatives, the amino form is predominant in aqueous solutions.[6][7] An exception is 2-p-tosylaminothiazole, which exists predominantly in the imino form due to the strong electron-withdrawing nature of the tosyl group.[6]

Table 2: pKBH+ Values and Tautomeric Preference for Substituted 2-Aminothiazoles in Water

| Compound | Substituent (R) | pKBH+ | Predominant Tautomer |

|---|---|---|---|

| 2-Aminothiazole | H | 5.39 | Amino |

| 2-Anilinothiazole | Phenyl | 4.70 | Amino |

| 2-p-Tosylaminothiazole | p-Tosyl | -1.50 | Imino |

| 5-Methyl-2-anilinothiazole | 5-Me, 2-Ph | 4.88 | Amino |

| 5-Nitro-2-anilinothiazole | 5-NO₂, 2-Ph | 2.59 | Amino |

Data indicates that strong electron-withdrawing groups on the exocyclic nitrogen favor the imino form.[6]

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios is primarily achieved through spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for quantifying tautomers in solution, as the chemical shifts of nuclei are highly sensitive to their chemical environment.[9] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[10]

Detailed Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the 2-aminothiazole derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration (typically 5-10 mg/mL).[11] DMSO-d₆ is often preferred as the N-H protons are less likely to exchange with the solvent.[12]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Data Acquisition: Acquire quantitative ¹H and ¹³C NMR spectra. For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons of interest, to allow for full magnetization recovery between scans.

-

Data Analysis:

-

Identify distinct signals corresponding to the amino and imino tautomers. In ¹H NMR, the chemical shifts of the thiazole ring protons and the N-H protons will differ.

-

In ¹³C NMR, the chemical shift of the C2 carbon is particularly diagnostic, differing significantly between the amino (C-NH₂) and imino (C=N) forms.[11]

-

Calculate the molar ratio by integrating the well-resolved signals corresponding to each tautomer. The percentage of each tautomer and the equilibrium constant (KT) can then be determined from the ratio of the integrals.[13]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the different electronic structures of the tautomers result in distinct absorption maxima (λmax).[14][15] The more conjugated imino form typically absorbs at a longer wavelength than the amino form.

Detailed Methodology:

-

Sample Preparation: Prepare a series of solutions of the 2-aminothiazole derivative with a known total concentration in various solvents of spectroscopic grade.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes, with the pure solvent as a reference.

-

Data Acquisition: Record the absorption spectra over a relevant wavelength range (e.g., 200-500 nm). If studying the effect of pH, titrate the solution and record spectra at different pH values.[16]

-

Data Analysis:

-

Identify the λmax corresponding to each tautomer. This often requires "locking" the tautomeric forms by chemical modification (e.g., N-methylation) to obtain pure spectra of each form and determine their molar extinction coefficients (ε).[11]

-

Using the Beer-Lambert law (A = εbc) and the known extinction coefficients, the concentration of each tautomer in the equilibrium mixture can be calculated.

-

The equilibrium constant (KT) is then determined from the ratio of the calculated concentrations.

-

Computational Chemistry (DFT)

Computational methods are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[17]

Detailed Methodology:

-

Software: Use a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Model Building: Construct the 3D structures of both the amino and imino tautomers of the 2-aminothiazole derivative.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in solution (using a solvent continuum model like PCM). A common functional and basis set is B3LYP/6-311++G(d,p).[4][8] The absence of imaginary frequencies confirms that the optimized structures are true energy minima.[11]

-

Energy Calculation: The electronic energies and thermal corrections from the frequency calculations are used to determine the total Gibbs free energy (G) for each tautomer.

-

Data Analysis:

-

Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = Gimino - Gamino.

-

The equilibrium constant can be calculated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.[8]

-

Implications for Drug Development

The tautomeric state of a 2-aminothiazole-containing drug candidate can profoundly impact its pharmacological profile.

-

Receptor Interactions: The two tautomers have different shapes, hydrogen bonding patterns (donor/acceptor sites), and charge distributions.[18] This can lead to significant differences in binding affinity and selectivity for a biological target. A drug may be designed to bind in one tautomeric form, but if the other form predominates in vivo, the activity will be much lower than predicted.

-

Physicochemical Properties: Tautomerism affects properties like lipophilicity (logP), solubility, and pKa. A shift in the tautomeric equilibrium can alter a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Metabolic Stability: The different electronic and structural features of tautomers can make one more susceptible to metabolic enzymes (e.g., Cytochrome P450s) than the other, impacting the drug's half-life and potential for producing reactive metabolites.[2]

Given these implications, it is crucial for drug development professionals to characterize the tautomeric behavior of any 2-aminothiazole lead compound early in the discovery process. This ensures that structure-activity relationship (SAR) studies are based on the relevant species and that the final drug candidate has optimized and predictable properties.[5][19]

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

- 13. benchchem.com [benchchem.com]

- 14. Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. cris.unibo.it [cris.unibo.it]

- 17. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: One-Pot Synthesis of 2-Aminothiazole Derivatives from Isothiocyanates

Introduction

2-Aminothiazoles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Their synthesis has been a subject of significant interest in medicinal chemistry and drug development. The one-pot synthesis of 2-aminothiazole derivatives, particularly from isothiocyanates, offers a streamlined and efficient alternative to traditional multi-step procedures. This approach enhances reaction efficiency by avoiding the isolation of intermediates, thereby saving time, resources, and reducing waste, aligning with the principles of green chemistry.

The classical Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea, remains a fundamental method for constructing the 2-aminothiazole core.[1][2] However, modern advancements have led to the development of one-pot methodologies that often generate the thiourea in situ from an amine and an isothiocyanate, or utilize alternative starting materials and catalysts to improve yields and simplify procedures.[3][4] These methods can be broadly categorized based on the key reactive intermediates and catalytic systems employed.

This document provides a detailed overview of various one-pot synthetic strategies for 2-aminothiazole derivatives, complete with experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies

Several one-pot strategies have been developed for the synthesis of 2-aminothiazoles, each with its own set of advantages. Key approaches include:

-

In situ Thiourea Formation Followed by Cyclization: This common strategy involves the reaction of an amine with an isothiocyanate to form a substituted thiourea, which then reacts with an α-halocarbonyl compound in the same pot to yield the desired 2-aminothiazole.[3]

-

Catalyst-Free Three-Component Reactions: Certain methodologies allow for the direct reaction of an amine, an isothiocyanate, and a third component, such as a nitroepoxide, without the need for a catalyst, offering a simple and environmentally friendly option.[3]

-

α-Halogenation/Cyclization Sequence: This approach begins with an aromatic methyl ketone, which undergoes in situ α-halogenation (e.g., bromination with Cu(II)Br2 or NBS) followed by condensation with a thiourea or an in situ generated thiourea.[1][5]

-

Use of Supported Reagents and Catalysts: To simplify purification and catalyst recovery, various solid-supported reagents and catalysts have been employed, such as silica-supported tungstosilicic acid.[6][7]

Data Presentation

The following tables summarize quantitative data from various reported one-pot syntheses of 2-aminothiazole derivatives, allowing for easy comparison of different methodologies.

Table 1: Catalyst-Free One-Pot Synthesis of 2-Iminothiazoles from Nitroepoxides, Amines, and Isothiocyanates [3]

| Entry | Amine | Isothiocyanate | Nitroepoxide | Product | Yield (%) | Time (h) |

| 1 | Aniline | Phenyl isothiocyanate | (E)-(2-nitrovinyl)benzene oxide | 2-imino-3,4-diphenyl-2,3-dihydrothiazole | 92 | 5 |

| 2 | 4-Methylaniline | Phenyl isothiocyanate | (E)-(2-nitrovinyl)benzene oxide | 2-imino-4-phenyl-3-(p-tolyl)-2,3-dihydrothiazole | 95 | 4.5 |

| 3 | 4-Chloroaniline | Phenyl isothiocyanate | (E)-(2-nitrovinyl)benzene oxide | 3-(4-chlorophenyl)-2-imino-4-phenyl-2,3-dihydrothiazole | 90 | 5.5 |

| 4 | Benzylamine | Phenyl isothiocyanate | (E)-(2-nitrovinyl)benzene oxide | 3-benzyl-2-imino-4-phenyl-2,3-dihydrothiazole | 88 | 6 |

Table 2: One-Pot Synthesis of 2-Aminothiazoles via α-Bromination/Cyclization using Copper(II) Bromide [1]

| Entry | Aromatic Methyl Ketone | Thiourea | Product | Yield (%) | Time (h) |

| 1 | Acetophenone | Thiourea | 4-phenylthiazol-2-amine | 85 | 12 |

| 2 | 4'-Methoxyacetophenone | Thiourea | 4-(4-methoxyphenyl)thiazol-2-amine | 90 | 12 |

| 3 | 4'-Fluoroacetophenone | N-Phenylthiourea | 4-(4-fluorophenyl)-N-phenylthiazol-2-amine | 70 | 12 |

| 4 | 2-Acetylnaphthalene | Thiourea | 4-(naphthalen-2-yl)thiazol-2-amine | 82 | 12 |

Table 3: Lactic Acid-Mediated One-Pot Synthesis of 2-Aminothiazoles [5]